molecular formula C7H12F3NO B13259332 1-(3,3-Difluoropyrrolidin-1-yl)-3-fluoropropan-2-ol

1-(3,3-Difluoropyrrolidin-1-yl)-3-fluoropropan-2-ol

Cat. No.: B13259332
M. Wt: 183.17 g/mol
InChI Key: XBGKMPLFRZBVSG-UHFFFAOYSA-N
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Description

1-(3,3-Difluoropyrrolidin-1-yl)-3-fluoropropan-2-ol ( 1934979-43-7) is a fluorinated building block of high interest in medicinal chemistry and drug discovery research. With a molecular formula of C7H12F3NO and a molecular weight of 183.17 g/mol, this compound features a pyrrolidine ring system substituted with two fluorine atoms, conferring potential metabolic stability and influencing its lipophilicity and bioavailability . Compounds incorporating the 3,3-difluoropyrrolidine moiety are frequently explored in the synthesis of active pharmaceutical ingredients (APIs), particularly as key components in protease inhibitors and other small-molecule therapeutics . Its structural features make it a valuable intermediate for researchers developing novel inhibitors for various biological targets, such as WRN helicase in oncology research and Cbl-b in immuno-oncology, as indicated by its relevance to recent patent literature . This reagent is provided For Research Use Only. It is strictly intended for use in laboratory research and is not certified for human or veterinary diagnostic, therapeutic, or any other clinical use. Researchers should handle this and all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C7H12F3NO

Molecular Weight

183.17 g/mol

IUPAC Name

1-(3,3-difluoropyrrolidin-1-yl)-3-fluoropropan-2-ol

InChI

InChI=1S/C7H12F3NO/c8-3-6(12)4-11-2-1-7(9,10)5-11/h6,12H,1-5H2

InChI Key

XBGKMPLFRZBVSG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1(F)F)CC(CF)O

Origin of Product

United States

Preparation Methods

From 2,2-Dichlorotrifluoro-1-iodoethane

Koldobskii et al. (2024) describe a straightforward four-stage synthesis starting from 2,2-dichlorotrifluoro-1-iodoethane . The process involves:

  • Step 1: Nucleophilic substitution to introduce amino groups.
  • Step 2: Cyclization to form the pyrrolidine ring.
  • Step 3: Fluorination at the 3,3-position.
  • Step 4: Purification and isolation of the difluoropyrrolidine hydrochloride.

This method is notable for its simplicity and use of commercially available starting materials, making it suitable for large-scale synthesis.

From 2,2-Difluorosuccinic Acid

Another route, as reported by PubMed (2005), involves:

This pathway emphasizes the strategic formation of the core via oxidation and cyclization steps, providing high selectivity and yield.

Functionalization to Incorporate the 3-Fluoropropan-2-ol Moiety

The subsequent attachment of the fluoropropan-2-ol side chain is achieved through nucleophilic substitution or addition reactions on the pyrrolidine ring, often involving:

For example, the synthesis of related fluorinated amino alcohols involves the use of sodium hydride (NaH) in tetrahydrofuran (THF) at low temperatures (0°C to room temperature), facilitating nucleophilic substitution and subsequent purification via chromatography, as demonstrated in the synthesis of 2-(4,4-difluoropiperidin-1-yl)ethanol (Ambeed, 2020).

Reaction Conditions and Yields

Reaction Step Conditions Yield Notes
Nucleophilic substitution NaH in THF, 0-20°C, 4h ~64% Efficient for introducing fluorinated side chains
Cyclization Mild heating Variable Critical for ring formation

Key Intermediates and Precursors

The synthesis heavily relies on:

Summary of Preparation Methods

Method Starting Material Key Reactions Advantages Limitations
From 2,2-Dichlorotrifluoro-1-iodoethane 2,2-Dichlorotrifluoro-1-iodoethane Nucleophilic substitution, cyclization Simple, scalable Requires careful control of reaction conditions
From 2,2-Difluorosuccinic Acid Precursors via Claisen rearrangement Oxidation, cyclization, reduction High selectivity Multi-step process, longer synthesis time

Research Findings and Practical Considerations

  • Reaction Optimization: Maintaining low temperatures during nucleophilic substitution minimizes side reactions.
  • Purification: Chromatography and recrystallization are essential for obtaining high-purity intermediates.
  • Yield Enhancement: Use of catalytic systems like Ru(VIII) improves oxidation steps, increasing overall yield.
  • Safety and Handling: Fluorinated reagents and intermediates require specialized handling due to their toxicity and reactivity.

Chemical Reactions Analysis

Types of Reactions: 1-(3,3-Difluoropyrrolidin-1-yl)-3-fluoropropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium azide, potassium cyanide, polar aprotic solvents.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Azides, nitriles.

Scientific Research Applications

1-(3,3-Difluoropyrrolidin-1-yl)-3-fluoropropan-2-ol has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of metabolic disorders or as a component of drug delivery systems.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3,3-Difluoropyrrolidin-1-yl)-3-fluoropropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity to these targets, leading to modulation of their activity. The compound may also participate in various biochemical pathways, influencing cellular processes and physiological responses.

Comparison with Similar Compounds

Heterocyclic Core Modifications

  • 1-(3,3-Difluoropyrrolidin-1-yl)propan-1-one (CAS: N/A, ): Structural Difference: Replaces the secondary alcohol (propan-2-ol) with a ketone (propan-1-one). Impact: Reduced hydrogen-bonding capacity and increased lipophilicity (higher LogP). Key Feature: Retains the 3,3-difluoropyrrolidine core, preserving conformational rigidity.
  • 1-(Azocan-1-yl)-3-fluoropropan-2-ol (CAS: 1850916-28-7, ):

    • Structural Difference : Substitutes pyrrolidine with an 8-membered azocane ring.
    • Impact : Increased ring size may reduce conformational rigidity and alter binding interactions. The single fluorine on propane limits lipophilicity enhancement compared to the target compound.
    • Key Feature : Larger ring systems often exhibit distinct pharmacokinetic profiles due to varied metabolic susceptibility.

Heterocycle Replacement with Aromatic Systems

  • 3-Amino-2,2-difluoro-3-(pyridin-4-yl)propan-1-ol (CAS: 1337090-39-7, ): Structural Difference: Replaces pyrrolidine with a pyridine ring and introduces an amino group. The 2,2-difluoro substitution on propane may reduce steric hindrance compared to the target’s 3-fluoro group. Key Feature: Amino groups introduce metabolic liabilities (e.g., oxidation or conjugation pathways).
  • 3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol (): Structural Difference: Chloro-fluoropyridine replaces difluoropyrrolidine. The absence of a nitrogen-containing ring reduces basicity. Key Feature: Chlorinated aromatic systems may pose toxicity risks compared to fluorinated aliphatic rings.

Functional Group Variations

  • 1-[(2-Chlorothiophen-3-yl)amino]-3-fluoropropan-2-ol (): Structural Difference: Thiophene ring with a chloro substituent and an amino linker. Impact: Thiophene’s aromaticity and sulfur atom influence electronic properties and metabolic pathways (e.g., sulfoxidation). The amino group introduces polarity but also metabolic vulnerability. Key Feature: Thiophene-containing compounds often exhibit unique pharmacokinetic behaviors due to sulfur metabolism.

Biological Activity

1-(3,3-Difluoropyrrolidin-1-yl)-3-fluoropropan-2-ol (CAS No. 1934979-43-7) is a fluorinated compound that has garnered attention for its potential biological activities. With a molecular formula of C7_7H12_{12}F3_3NO and a molecular weight of 183.17 g/mol, this compound is characterized by its unique structural features that may influence its interaction with biological systems.

The compound is noted for its fluorinated pyrrolidine structure, which may enhance its lipophilicity and biological activity. The presence of multiple fluorine atoms is expected to modify the pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

PropertyValue
Molecular FormulaC7_7H12_{12}F3_3NO
Molecular Weight183.17 g/mol
CAS Number1934979-43-7

Biological Activity Studies

Recent research has focused on the biological implications of fluorinated compounds in general. Here are some key findings relevant to this compound:

  • Antitumor Activity : Similar fluorinated derivatives have shown selective cytotoxicity against various cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapeutics.
  • Antimicrobial Properties : Some studies indicate that fluorinated compounds possess broad-spectrum antimicrobial activity, which could be beneficial in treating infections caused by resistant pathogens.
  • Immunomodulatory Effects : Research suggests that certain fluorinated compounds can modulate immune responses, potentially enhancing anti-inflammatory or pro-inflammatory pathways depending on the context.

Case Study 1: Antitumoral Efficacy

In a study examining the effects of fluorinated compounds on human cancer cell lines (A549, MDA-MB-231), it was observed that these compounds could significantly reduce cell viability at concentrations below 10 µM. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Antimicrobial Activity

A comparative analysis of various fluorinated agents demonstrated their efficacy against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential clinical applications in treating resistant infections.

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